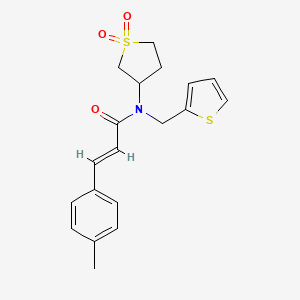
(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide” is a synthetic organic molecule that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide” typically involves multi-step organic reactions. The key steps may include:
Formation of the amide bond: This can be achieved through the reaction of an appropriate carboxylic acid derivative with an amine.
Introduction of the sulfone group: Oxidation of a thioether to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the enamine: This involves the reaction of an aldehyde or ketone with an amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The sulfone group can undergo further oxidation under strong conditions.
Reduction: The enamine and sulfone groups can be reduced using appropriate reducing agents.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the enamine could yield the corresponding amine, while oxidation of the sulfone could produce a sulfoxide.
科学的研究の応用
Chemistry
This compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of “(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interacting with nucleic acids.
類似化合物との比較
Similar Compounds
- (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(phenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide
- (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide
Uniqueness
The unique combination of functional groups in “(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide” may confer distinct chemical reactivity and biological activity compared to similar compounds. This could make it a valuable target for further research and development.
特性
分子式 |
C19H21NO3S2 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC名 |
(E)-N-(1,1-dioxothiolan-3-yl)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C19H21NO3S2/c1-15-4-6-16(7-5-15)8-9-19(21)20(13-18-3-2-11-24-18)17-10-12-25(22,23)14-17/h2-9,11,17H,10,12-14H2,1H3/b9-8+ |
InChIキー |
IYAXXEKOTKYIJD-CMDGGOBGSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |
正規SMILES |
CC1=CC=C(C=C1)C=CC(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B12146697.png)
![4-[({[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12146707.png)
![3-[(2,5-Dimethylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine](/img/structure/B12146726.png)
![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12146734.png)
![2-(4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}phenoxy)acetamide](/img/structure/B12146738.png)
![4'-hydroxy-1'-(3-methoxypropyl)-1-methyl-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12146739.png)
![5-chloro-3,6-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B12146740.png)
![1-ethyl-4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1'-(3-methoxypropyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12146748.png)
![methyl 4-{(3E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B12146753.png)

![N-[(4-chlorophenyl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide](/img/structure/B12146766.png)
![4-[5-methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B12146781.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12146788.png)
![ethyl (4Z)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B12146796.png)
